molecular formula C7H8O B1626251 Benzyl alcohol-alpha-13C CAS No. 54522-91-7

Benzyl alcohol-alpha-13C

Cat. No. B1626251
Key on ui cas rn: 54522-91-7
M. Wt: 109.13 g/mol
InChI Key: WVDDGKGOMKODPV-PTQBSOBMSA-N
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Patent
US05616804

Procedure details

Into an inertised Buss loop reactor with a capacity of 50 liters were successively introduced 40.74 kg BALD (0.384 kmol) and 4.1 kg H2O. The circulation pump was then started and 0.0815 kg 4% palladium/carbon (Degussa E196 NN-W; 50% H2O) was added. The trial was further carried out along the same lines as Example X, except that 4.76 kg NH3 (0.280 kmol) was added. Gas chromatography analysis of the organic phase showed that all the benzaldehyde had been converted. The selectivity to dibenzylamine was 92.5%. In addition, small amounts of benzylalcohol (sel. approx. 0.4%), benzylamine (sel. approx. 0.9%), dibenzylimine (sel. approx. 0-1%) and tribenzylamine (sel. approx. 2.4%) were formed.
Name
Quantity
4.76 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.0815 kg
Type
catalyst
Reaction Step Four
Name
Quantity
4.1 kg
Type
solvent
Reaction Step Five
Yield
0.4%
Yield
0.9%
Yield
2.4%

Identifiers

REACTION_CXSMILES
N.[CH:2](=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:10]([NH:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>[Pd].O>[CH2:2]([OH:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:10]([NH2:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[CH2:2]([N:17]([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
4.76 kg
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NCC1=CC=CC=C1
Step Four
Name
Quantity
0.0815 kg
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
4.1 kg
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.4%
Name
Type
product
Smiles
C(C1=CC=CC=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.9%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0%
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(CC1=CC=CC=C1)CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05616804

Procedure details

Into an inertised Buss loop reactor with a capacity of 50 liters were successively introduced 40.74 kg BALD (0.384 kmol) and 4.1 kg H2O. The circulation pump was then started and 0.0815 kg 4% palladium/carbon (Degussa E196 NN-W; 50% H2O) was added. The trial was further carried out along the same lines as Example X, except that 4.76 kg NH3 (0.280 kmol) was added. Gas chromatography analysis of the organic phase showed that all the benzaldehyde had been converted. The selectivity to dibenzylamine was 92.5%. In addition, small amounts of benzylalcohol (sel. approx. 0.4%), benzylamine (sel. approx. 0.9%), dibenzylimine (sel. approx. 0-1%) and tribenzylamine (sel. approx. 2.4%) were formed.
Name
Quantity
4.76 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.0815 kg
Type
catalyst
Reaction Step Four
Name
Quantity
4.1 kg
Type
solvent
Reaction Step Five
Yield
0.4%
Yield
0.9%
Yield
2.4%

Identifiers

REACTION_CXSMILES
N.[CH:2](=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:10]([NH:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>[Pd].O>[CH2:2]([OH:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:10]([NH2:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[CH2:2]([N:17]([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
4.76 kg
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NCC1=CC=CC=C1
Step Four
Name
Quantity
0.0815 kg
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
4.1 kg
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.4%
Name
Type
product
Smiles
C(C1=CC=CC=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.9%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0%
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(CC1=CC=CC=C1)CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05616804

Procedure details

Into an inertised Buss loop reactor with a capacity of 50 liters were successively introduced 40.74 kg BALD (0.384 kmol) and 4.1 kg H2O. The circulation pump was then started and 0.0815 kg 4% palladium/carbon (Degussa E196 NN-W; 50% H2O) was added. The trial was further carried out along the same lines as Example X, except that 4.76 kg NH3 (0.280 kmol) was added. Gas chromatography analysis of the organic phase showed that all the benzaldehyde had been converted. The selectivity to dibenzylamine was 92.5%. In addition, small amounts of benzylalcohol (sel. approx. 0.4%), benzylamine (sel. approx. 0.9%), dibenzylimine (sel. approx. 0-1%) and tribenzylamine (sel. approx. 2.4%) were formed.
Name
Quantity
4.76 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.0815 kg
Type
catalyst
Reaction Step Four
Name
Quantity
4.1 kg
Type
solvent
Reaction Step Five
Yield
0.4%
Yield
0.9%
Yield
2.4%

Identifiers

REACTION_CXSMILES
N.[CH:2](=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:10]([NH:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>[Pd].O>[CH2:2]([OH:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:10]([NH2:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[CH2:2]([N:17]([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
4.76 kg
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NCC1=CC=CC=C1
Step Four
Name
Quantity
0.0815 kg
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
4.1 kg
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.4%
Name
Type
product
Smiles
C(C1=CC=CC=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.9%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0%
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(CC1=CC=CC=C1)CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05616804

Procedure details

Into an inertised Buss loop reactor with a capacity of 50 liters were successively introduced 40.74 kg BALD (0.384 kmol) and 4.1 kg H2O. The circulation pump was then started and 0.0815 kg 4% palladium/carbon (Degussa E196 NN-W; 50% H2O) was added. The trial was further carried out along the same lines as Example X, except that 4.76 kg NH3 (0.280 kmol) was added. Gas chromatography analysis of the organic phase showed that all the benzaldehyde had been converted. The selectivity to dibenzylamine was 92.5%. In addition, small amounts of benzylalcohol (sel. approx. 0.4%), benzylamine (sel. approx. 0.9%), dibenzylimine (sel. approx. 0-1%) and tribenzylamine (sel. approx. 2.4%) were formed.
Name
Quantity
4.76 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.0815 kg
Type
catalyst
Reaction Step Four
Name
Quantity
4.1 kg
Type
solvent
Reaction Step Five
Yield
0.4%
Yield
0.9%
Yield
2.4%

Identifiers

REACTION_CXSMILES
N.[CH:2](=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:10]([NH:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>[Pd].O>[CH2:2]([OH:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:10]([NH2:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[CH2:2]([N:17]([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
4.76 kg
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NCC1=CC=CC=C1
Step Four
Name
Quantity
0.0815 kg
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
4.1 kg
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.4%
Name
Type
product
Smiles
C(C1=CC=CC=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.9%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0%
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(CC1=CC=CC=C1)CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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